molecular formula C23H22ClN3O3 B11194313 2-(3-chlorophenyl)-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

2-(3-chlorophenyl)-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11194313
M. Wt: 423.9 g/mol
InChI Key: FWJHABZYCSCVRF-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENYL)-3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, an indole moiety, and a dihydropyrimidinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENYL)-3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. The starting materials may include 3-chlorophenyl derivatives, indole derivatives, and pyrimidinone precursors. Common synthetic routes may involve:

    Condensation reactions: Combining the chlorophenyl and indole derivatives with the pyrimidinone core.

    Oxidation and reduction reactions: To introduce or modify functional groups.

    Hydrolysis and esterification: To adjust the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This may include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLOROPHENYL)-3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxoethyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or aldehydes.

    Reduction: May yield alcohols.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biology, this compound may be studied for its potential biological activities. The indole moiety is known for its presence in many bioactive compounds, suggesting potential pharmacological properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. The presence of multiple functional groups allows for interactions with various biological targets.

Industry

In industry, this compound may find applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENYL)-3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Modulating signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-CHLOROPHENYL)-3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE: Shares structural similarities with other indole and pyrimidinone derivatives.

    Indole derivatives: Known for their biological activities.

    Pyrimidinone derivatives: Known for their pharmacological properties.

Properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one

InChI

InChI=1S/C23H22ClN3O3/c1-15-19(10-12-28)23(30)27(22(25-15)17-6-4-7-18(24)13-17)14-21(29)26-11-9-16-5-2-3-8-20(16)26/h2-8,13,28H,9-12,14H2,1H3

InChI Key

FWJHABZYCSCVRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)N3CCC4=CC=CC=C43)CCO

Origin of Product

United States

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